![molecular formula C16H16N2S B2879205 2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole CAS No. 295361-85-2](/img/structure/B2879205.png)

2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

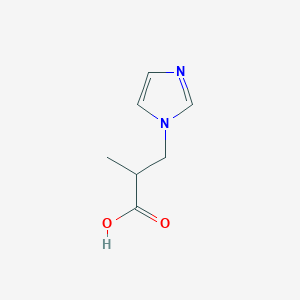

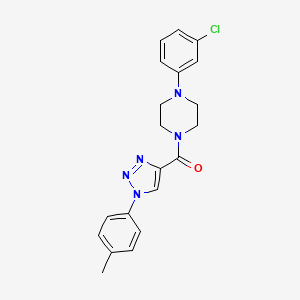

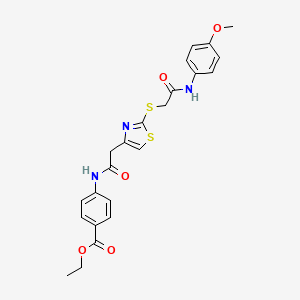

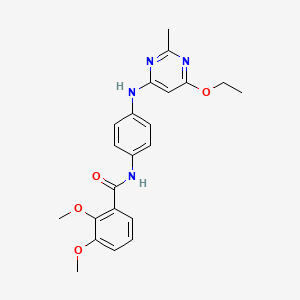

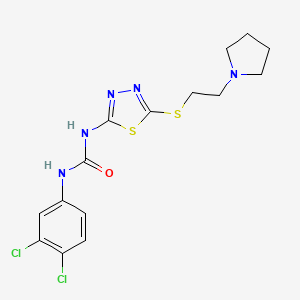

“2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole” is a chemical compound . It is part of a class of compounds known as benzimidazoles . Benzimidazoles are heterocyclic, aromatic compounds which share a fundamental structural characteristic of a six-membered benzene ring fused to a five-membered imidazole moiety .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been discussed in several studies . In one study, the reaction of an obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded a benzimidazole derivative . The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole core with a 2,4-dimethylbenzylthio substituent . The molecular formula is C16H16N2S , and the molecular weight is 268.38 .

Aplicaciones Científicas De Investigación

Synthesis and Biological Importance

2-(thio)ureabenzothiazoles, a category including derivatives similar to "2-[(2,4-dimethylbenzyl)thio]-1H-benzimidazole," have demonstrated a wide range of biological activities. These compounds, known for their significant medicinal chemistry applications, include Frentizole, a urea benzothiazole derivative used for treating rheumatoid arthritis and systemic lupus erythematosus. The synthetic methodologies and pharmacological activities of these compounds are crucial for the development of new pharmacophores, highlighting their potential in drug design and synthesis (Rosales-Hernández et al., 2022).

Mechanism of Action and Biological Impact

Benzimidazole fungicides, encompassing derivatives of "this compound," act as specific inhibitors of microtubule assembly by binding to the tubulin molecule. This action underlines their application in agriculture and veterinary medicine, showcasing their role in studying fungal cell biology and molecular genetics (Davidse, 1986).

Anticancer Potential

Recent studies have highlighted the anticancer potential of benzimidazole hybrids, including "this compound" derivatives. These compounds exhibit anticancer properties through various mechanisms such as intercalation, acting as alkylating agents, and inhibiting topoisomerases, DHFR enzymes, and tubulin. The design strategy for these derivatives as anticancer agents is based on their resemblance to the naturally occurring nitrogenous base, purine, and their broad range of biological activities due to structural variations (Akhtar et al., 2019).

Therapeutic Potential and Drug Design

The therapeutic potential of benzimidazole derivatives is vast, encompassing antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and CNS activities. These compounds have played a significant role in drug discovery and development, with the benzimidazole nucleus being a key scaffold in the design of new therapeutic compounds. This review discusses the synthesis and associated roles of these derivatives in treating various diseases, underscoring their importance in medicinal chemistry (Babbar et al., 2020).

Propiedades

IUPAC Name |

2-[(2,4-dimethylphenyl)methylsulfanyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S/c1-11-7-8-13(12(2)9-11)10-19-16-17-14-5-3-4-6-15(14)18-16/h3-9H,10H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPUOQIVQWABJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CSC2=NC3=CC=CC=C3N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate](/img/structure/B2879129.png)

![2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2879130.png)

![3-(2,5-dimethylbenzyl)-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2879131.png)

![1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-3-(1,1-dioxothiolan-3-yl)urea](/img/structure/B2879134.png)

![N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2879140.png)

![7-butyl-1,3-dimethyl-5-((3-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2879144.png)